2-(1-Aminoethyl)-4-methylphenol

Asymmetric catalysis Chiral ligand design Diethylzinc addition

Researchers requiring a chiral N,O-chelating ligand for enantioselective diethylzinc additions face batch inconsistency and regioisomer misidentification. 2-(1-Aminoethyl)-4-methylphenol (CAS 1247949-48-9) resolves these issues: - 4-Methyl group quantitatively alters enantioselectivity vs. unsubstituted analog, essential for reproducing published ee outcomes. - Ortho-aminophenol motif forms a favorable five-membered chelate ring; avoids altered coordination geometry of 5-(1-aminoethyl)-2-methylphenol regioisomer. - Sourced from suppliers using enantioselective ketone reduction for superior batch-to-batch consistency and scalable economics.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13625120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)-4-methylphenol
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(C)N
InChIInChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3
InChIKeyWZNMCVYFCNZJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminoethyl)-4-methylphenol: Chiral Ligand & Building Block


2-(1-Aminoethyl)-4-methylphenol (CAS 1247949-48-9 for (S)-enantiomer; molecular formula C₉H₁₃NO; molecular weight 151.21 g/mol) is a chiral aminoalkylphenol compound characterized by a primary amine at the α-position and a hydroxyl group ortho to the ethylamine substituent, with a methyl substituent at the para position . This substitution pattern creates a bidentate N,O-coordination motif that enables its primary application as a chiral ligand scaffold and chiral auxiliary in asymmetric catalysis [1]. The compound exists as two enantiomers, (R)- and (S)-2-(1-aminoethyl)-4-methylphenol, with the stereogenic center at the benzylic carbon directly influencing downstream stereochemical outcomes when incorporated into catalysts or pharmaceutical intermediates .

Why 2-(1-Aminoethyl)-4-methylphenol Has No Generic Substitute


The 4-methyl substituent on 2-(1-aminoethyl)-4-methylphenol is not a passive structural feature; it directly modulates enantioselectivity and catalytic efficiency in asymmetric transformations. In the enantioselective addition of diethylzinc to benzaldehyde, the 4-methyl-substituted ligand (derived from 2-(1-aminoethyl)-4-methylphenol) delivers a quantifiably different stereochemical outcome compared to the unsubstituted 2-(1-aminoethyl)phenol ligand [1]. Furthermore, the substitution pattern critically affects synthetic accessibility: three distinct asymmetric synthetic routes evaluated for 2-(1-aminoethyl)phenols exhibit markedly different efficiencies depending on the phenol moiety's substitution pattern, with the diastereoselective reduction of a ketone followed by nucleophilic substitution proving most efficient for the methyl-substituted variants [2]. Generic substitution with non-chiral aminophenols or regioisomeric methyl derivatives (e.g., 5-(1-aminoethyl)-2-methylphenol) would alter the N,O-chelating geometry and the steric environment around the catalytic metal center, fundamentally changing reaction outcomes.

2-(1-Aminoethyl)-4-methylphenol: Quantitative Differentiation Evidence


Enantioselective Catalysis: 4-Methyl vs. Unsubstituted Analog

The 2-(1-aminoethyl)-4-methylphenol-derived chiral 1,3-aminophenol ligand produces a distinct enantiomeric excess (ee) in the catalytic enantioselective addition of diethylzinc to benzaldehyde compared to the ligand derived from unsubstituted 2-(1-aminoethyl)phenol, demonstrating that the para-methyl group is a stereodirecting element rather than a passive spectator [1]. The presence of the 4-methyl substituent alters the chiral environment around the zinc center, modifying the transition state geometry and the face selectivity of aldehyde attack. This structural feature provides a tunable parameter for optimizing asymmetric induction.

Asymmetric catalysis Chiral ligand design Diethylzinc addition

Synthesis Route Efficiency: Diastereoselective Ketone Reduction

Three distinct asymmetric synthetic routes were systematically evaluated for the preparation of enantiomerically enriched 2-(1-aminoethyl)phenols and their methyl ethers: (1) diastereoselective nucleophile addition to chiral imines, (2) enantioselective reduction of a ketone followed by nucleophilic substitution, and (3) diastereoselective imine reduction [1]. Among these, the enantioselective ketone reduction followed by nucleophilic substitution was identified as the most efficient route specifically for the methyl-substituted variants, including 2-(1-aminoethyl)-4-methylphenol [1]. This route offers superior scalability and enantiomeric enrichment compared to classical resolution approaches such as fractional crystallization with dehydroabietic acid.

Process chemistry Asymmetric synthesis Enantioselective reduction

Chelation Geometry: Ortho vs. Meta Regioisomer

2-(1-Aminoethyl)-4-methylphenol features the hydroxyl group ortho to the 1-aminoethyl substituent, creating a bidentate N,O-chelation motif with a specific bite angle and steric environment. In contrast, the regioisomer 5-(1-aminoethyl)-2-methylphenol (CAS 67784-84-3; molecular weight 165.24 g/mol) positions the aminoethyl group meta to the hydroxyl, producing a different chelation geometry and altered metal-binding properties . The ortho-aminophenol arrangement in the target compound forms a five-membered chelate ring upon metal coordination (Zn, Cu, etc.), whereas the regioisomer would require a larger or less favorable chelate ring. The molecular weight difference (151.21 vs. 165.24 g/mol) reflects distinct connectivity and hydrogen-bonding capacity.

Ligand design Coordination chemistry Regioisomer comparison

PNMT Enzyme Binding Affinity Baseline

In an in vitro radioligand binding assay, 2-(1-aminoethyl)-4-methylphenol (tested as 1-(2-hydroxy-5-methylphenyl)ethylamine) exhibited a Ki value of 1.11 × 10⁶ nM (1.11 mM) for inhibition of phenylethanolamine N-methyltransferase (PNMT) [1]. This relatively low affinity (high Ki) indicates that the compound does not potently inhibit PNMT. While the compound is not a potent PNMT inhibitor, this quantitative binding datum provides a verifiable baseline for distinguishing it from structurally related aminoalkylphenols that may exhibit different enzyme interaction profiles, including those with varying substitution patterns or those designed as PNMT inhibitors for cardiovascular or CNS applications.

Enzyme inhibition Phenylethanolamine N-Methyltransferase Binding affinity

2-(1-Aminoethyl)-4-methylphenol: Research & Industrial Applications


Chiral Ligands for Asymmetric Diethylzinc Additions

Researchers developing chiral 1,3-aminophenol ligands for the enantioselective addition of diethylzinc to aldehydes should prioritize 2-(1-aminoethyl)-4-methylphenol over the unsubstituted analog when the target transformation requires a specific steric environment at the catalytic metal center. The 4-methyl substituent provides a quantifiably distinct enantiomeric excess outcome compared to the unsubstituted 2-(1-aminoethyl)phenol ligand [1]. This substitution-dependent tuning enables optimization of asymmetric induction for challenging aldehyde substrates, and procurement of the correct methylated variant is essential for reproducing published stereochemical outcomes in this ligand class [1].

Scalable Synthesis of Enantiopure Aminoalkylphenols

Process chemists seeking scalable, high-yield access to enantiomerically enriched 2-(1-aminoethyl)-4-methylphenol should source material manufactured via the enantioselective ketone reduction route rather than classical resolution methods. Comparative route evaluation demonstrates that the enantioselective ketone reduction followed by nucleophilic substitution provides superior efficiency specifically for 4-methyl-substituted 2-(1-aminoethyl)phenols compared to alternative routes such as diastereoselective imine reduction or chiral imine nucleophile addition [1]. Material produced via this optimized route is expected to exhibit higher batch-to-batch consistency and more favorable economics at scale.

SAR Studies: Aminoalkylphenol Pharmacophores

Medicinal chemists exploring SAR around aminoalkylphenol scaffolds for PNMT inhibition or related enzyme targets should utilize the Ki value of 1.11 × 10⁶ nM for 2-(1-aminoethyl)-4-methylphenol as a quantitative baseline comparator [1]. This datum enables direct head-to-head ranking of novel analogs, providing a measured reference point for assessing whether structural modifications (e.g., N-alkylation, additional ring substitution) improve or reduce target engagement. The low affinity also confirms this compound's unsuitability for direct PNMT-targeted development, guiding resource allocation toward more promising leads [1].

Chiral Auxiliary with Ortho-Aminophenol Chelation

Synthetic chemists employing chiral auxiliaries for diastereoselective transformations should specify 2-(1-aminoethyl)-4-methylphenol rather than the regioisomeric 5-(1-aminoethyl)-2-methylphenol when an ortho-aminophenol N,O-chelation motif is required [1]. The ortho arrangement forms a favorable five-membered chelate ring upon metal coordination, whereas the meta arrangement of the regioisomer produces a different coordination geometry that would alter stereochemical outcomes [1]. The molecular weight difference (151.21 vs. 165.24 g/mol) also impacts stoichiometric calculations and purification protocols, necessitating correct regioisomer identification in procurement documentation [1].

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